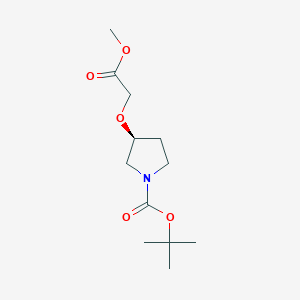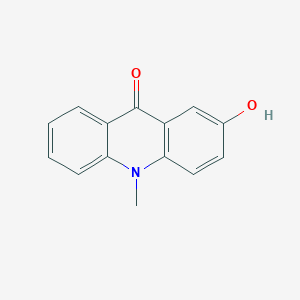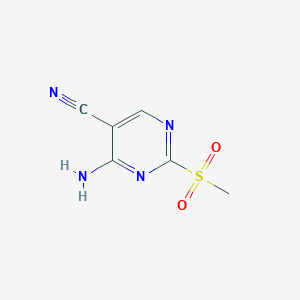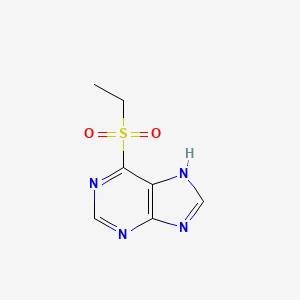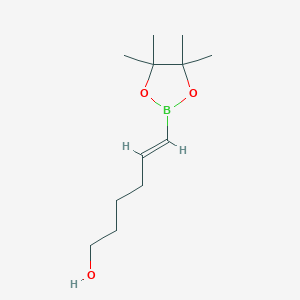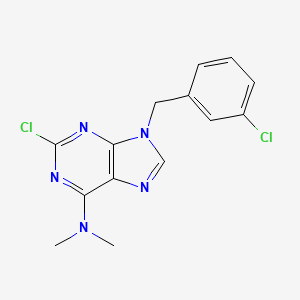
9H-Purin-6-amine, 2-chloro-9-((3-chlorophenyl)methyl)-N,N-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purin-6-amine, 2-chloro-9-((3-chlorophenyl)methyl)-N,N-dimethyl- is a synthetic compound belonging to the purine class of heterocyclic organic compounds This compound is characterized by the presence of a purine ring system substituted with a 2-chloro group, a 3-chlorophenylmethyl group, and N,N-dimethylamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 2-chloro-9-((3-chlorophenyl)methyl)-N,N-dimethyl- typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through the condensation of formamide with a suitable amine derivative.
Substitution with 3-Chlorophenylmethyl Group: This step involves the nucleophilic substitution reaction where the purine derivative is reacted with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate (K2CO3).
N,N-Dimethylation: The final step involves the dimethylation of the amine group using reagents such as formaldehyde and formic acid or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed on the chlorinated aromatic ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituents, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH)
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of dechlorinated aromatic compounds
Substitution: Formation of substituted purine derivatives
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to nucleotides makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of 9H-Purin-6-amine, 2-chloro-9-((3-chlorophenyl)methyl)-N,N-dimethyl- involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. The compound’s ability to bind to nucleic acids and proteins plays a crucial role in its biological effects.
相似化合物的比较
Similar Compounds
- 9H-Purin-6-amine, 2-methyl-
- 9H-Purin-6-amine, 2-chloro-
- 9H-Purin-6-amine, 2,9-dimethyl-
Uniqueness
Compared to similar compounds, 9H-Purin-6-amine, 2-chloro-9-((3-chlorophenyl)methyl)-N,N-dimethyl- is unique due to the presence of both 3-chlorophenylmethyl and N,N-dimethylamine groups. These substituents confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
| 115204-64-3 | |
分子式 |
C14H13Cl2N5 |
分子量 |
322.2 g/mol |
IUPAC 名称 |
2-chloro-9-[(3-chlorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H13Cl2N5/c1-20(2)12-11-13(19-14(16)18-12)21(8-17-11)7-9-4-3-5-10(15)6-9/h3-6,8H,7H2,1-2H3 |
InChI 键 |
QIZMXQKZHPZNRO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


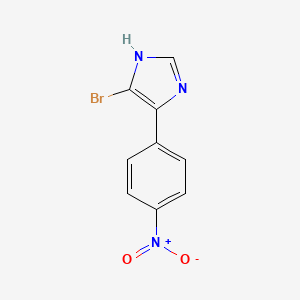
![2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12927725.png)


